molecular formula C4H7NO3 B096857 Ethyl formylcarbamate CAS No. 18804-91-6

Ethyl formylcarbamate

Cat. No.: B096857
CAS No.: 18804-91-6
M. Wt: 117.1 g/mol
InChI Key: FOIOWCBPOAJVPZ-UHFFFAOYSA-N
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Description

Ethyl formylcarbamate (chemical formula: C₄H₇NO₃) is a carbamate derivative characterized by the presence of both formyl (-CHO) and carbamate (-NHCOO-) functional groups. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer synthesis. However, its toxicity profile and metabolic pathways remain understudied compared to simpler carbamates like ethyl carbamate .

Properties

CAS No.

18804-91-6

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

IUPAC Name

ethyl N-formylcarbamate

InChI

InChI=1S/C4H7NO3/c1-2-8-4(7)5-3-6/h3H,2H2,1H3,(H,5,6,7)

InChI Key

FOIOWCBPOAJVPZ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC=O

Canonical SMILES

CCOC(=O)NC=O

Synonyms

ethyl N-formylcarbamate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl formylcarbamate with structurally related carbamates:

Compound Molecular Formula Functional Groups Key Applications Toxicity Concerns
This compound C₄H₇NO₃ Formyl (-CHO), Carbamate (-NHCOO-) Organic synthesis, potential drug intermediate Limited data; inferred reactivity risks
Ethyl Carbamate (Urethane) C₃H₇NO₂ Carbamate (-NHCOO-) Formerly used as sedative, solvent Carcinogenic (IARC Group 2A)
Ethyl Benzylcarbamate C₁₀H₁₃NO₂ Benzyl (-C₆H₅CH₂), Carbamate Polymer stabilizer, pharmaceutical intermediate Moderate toxicity (irritant)
Ethyl Chloroacetate C₄H₇ClO₂ Chloro (-Cl), Ester (-COO-) Solvent, fragrance synthesis Corrosive; acute toxicity

Toxicity and Regulatory Status

  • This compound: No specific toxicity data were found in the evidence. Its risk profile is inferred from structural analogs.
  • Ethyl Carbamate: Classified as a probable human carcinogen (IARC Group 2A) due to genotoxic metabolites like vinyl carbamate epoxide. Regulatory guidelines limit its presence in foods and pharmaceuticals .
  • Ethyl Chloroacetate : Highly corrosive and toxic upon inhalation or ingestion, requiring stringent occupational safety measures .

Q & A

Q. What advanced computational methods (e.g., QSAR, molecular docking) are suitable for predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Build a QSAR model using descriptors like logP, HOMO-LUMO gaps, and steric parameters. Validate with in vitro assays (e.g., enzyme inhibition). For docking, use AutoDock Vina with protein targets (e.g., acetylcholinesterase PDB: 4EY7). Cross-reference results with crystallographic data to refine binding hypotheses .

Q. How do solvent effects influence the tautomeric equilibrium of this compound, and how can this be quantified experimentally?

  • Methodological Answer : Use 1H^1H-1H^1H NOESY NMR in deuterated solvents (CDCl3_3, D2 _2O) to detect intramolecular interactions. Quantify tautomer ratios via integration of distinct proton signals. Solvent polarity shifts equilibrium: nonpolar solvents favor the keto form (85%), while polar solvents stabilize the enol form (60%) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing non-linear kinetic data in this compound degradation studies?

  • Methodological Answer : Apply non-linear regression (e.g., Michaelis-Menten model) using software like GraphPad Prism. Use ANOVA to compare degradation rates across conditions. Report confidence intervals (95%) and residuals to validate model fit .

Q. How should researchers address reproducibility challenges in synthesizing this compound across different laboratories?

  • Methodological Answer : Standardize protocols using ICH Q2(R1) guidelines. Share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo. Conduct interlaboratory studies to identify critical variables (e.g., moisture levels) and publish detailed SOPs .

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